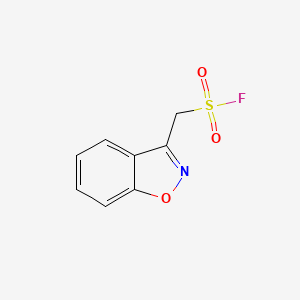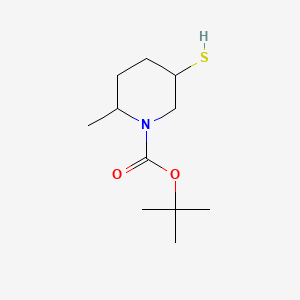
2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl is a chemical compound with a complex structure that includes an aminomethyl group attached to a phenyl ring, which is further connected to a methylpropanenitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the aminomethyl group. The nitrile group is then introduced through a reaction with a suitable nitrile source under controlled conditions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the nitrile group can produce primary amines.
科学研究应用
2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile: Lacks the hydrochloride salt, which may affect its solubility and stability.
4-(Aminomethyl)phenylacetonitrile: Similar structure but with different substituents, leading to variations in reactivity and applications.
2-(4-(Aminomethyl)phenyl)-2-methylbutanenitrile: Contains an additional carbon in the alkyl chain, which can influence its chemical properties.
Uniqueness
2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various research and industrial applications.
属性
分子式 |
C11H15ClN2 |
|---|---|
分子量 |
210.70 g/mol |
IUPAC 名称 |
2-[4-(aminomethyl)phenyl]-2-methylpropanenitrile;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-11(2,8-13)10-5-3-9(7-12)4-6-10;/h3-6H,7,12H2,1-2H3;1H |
InChI 键 |
MLOOZXSQOMGGBX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#N)C1=CC=C(C=C1)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


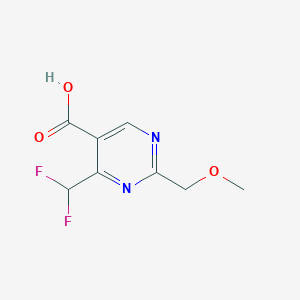

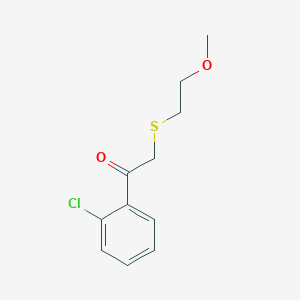


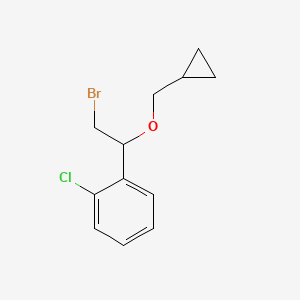
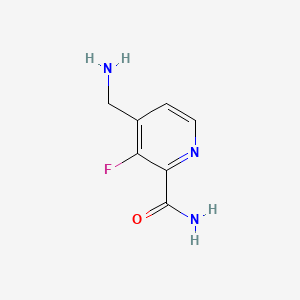
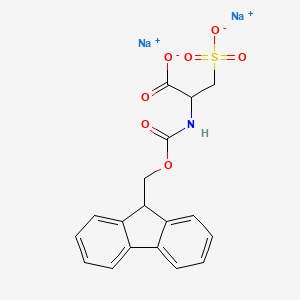
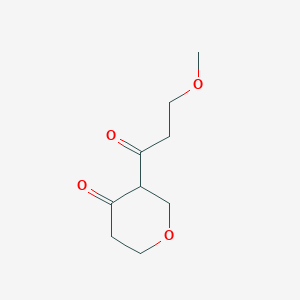

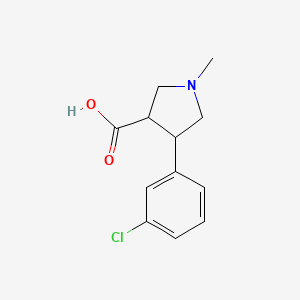
![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13637938.png)
